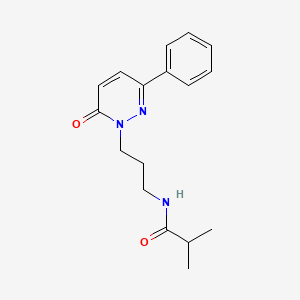![molecular formula C18H12O3S2 B2991951 4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate CAS No. 306730-55-2](/img/structure/B2991951.png)
4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate” is a chemical compound with the molecular formula C18H12O3S2 . It has an average mass of 340.416 Da and a monoisotopic mass of 340.022797 Da .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 340.41 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Optoelectronic Applications
Thiophene dyes and derivatives, including those structurally related to 4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate, have been explored for their potential in enhancing nonlinear optical limiting, which is critical for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. These compounds exhibit significant nonlinear absorption and optical limiting behavior under laser excitation, attributed to a two-photon absorption process. The effectiveness of these materials in optoelectronics is further supported by their tailored electronic structures, which are conducive to efficient light absorption and emission (Anandan et al., 2018).
Polymer Science
Functionalized poly(thieno[3,4-b]thiophenes), synthesized through the incorporation of thiophene derivatives, demonstrate the ability to fine-tune electronic properties such as the HOMO and LUMO levels by functionalization. This results in polymers with low bandgaps, indicating their potential utility in creating conductive polymers for electronic applications. The ability to manipulate the electronic structure through the introduction of thiophene derivatives underscores the versatility of these materials in developing new polymeric materials with desirable electrical properties (Park et al., 2010).
Material Chemistry
Research into the synthesis and characterization of various thiophene-based compounds, including those incorporating 4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate, has led to the development of novel materials with potential applications in areas such as drug release, luminescent properties, and the creation of functional polymers. These studies highlight the capacity for designing materials with specific functional attributes, such as enhanced luminescent properties or the ability to undergo specific reactions to form advanced materials with unique physical or chemical characteristics (Wen et al., 2009).
Propriétés
IUPAC Name |
[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3S2/c19-16(10-9-15-3-1-11-22-15)13-5-7-14(8-6-13)21-18(20)17-4-2-12-23-17/h1-12H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIZIQPMALDFOW-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2991870.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2991874.png)

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2991876.png)



![2-{[3-(2-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2991881.png)

![4-[(3-Fluorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2991885.png)


![N-benzyl-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2991890.png)